Defluoro Hydroxy AM-694 is a synthetic cannabinoid known for its structural similarities to other compounds in the cannabinoid class. This compound is classified as a psychoactive substance and is primarily used for research purposes, particularly in studies related to the endocannabinoid system and its potential therapeutic applications. The chemical name for Defluoro Hydroxy AM-694 is (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2-iodophenyl)methanone, and it has a molecular formula of C20H20INO2 with a molecular weight of 433.3 g/mol .
Defluoro Hydroxy AM-694 is categorized under synthetic cannabinoids, which are substances designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. These compounds are often utilized in scientific research to explore their pharmacological effects and mechanisms of action. The compound can be sourced from chemical suppliers specializing in research chemicals, such as Alentris Research Pvt. Ltd. .
The synthesis of Defluoro Hydroxy AM-694 typically involves several chemical reactions, including:
The synthesis may employ various reagents and conditions that facilitate the formation of carbon-carbon and carbon-nitrogen bonds, crucial for achieving the desired molecular structure. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to enhance yield and purity.
Defluoro Hydroxy AM-694 features a complex molecular structure characterized by an indole ring fused with a phenyl group substituted with an iodine atom. The presence of a hydroxypentyl chain contributes to its lipophilicity, influencing its interaction with biological membranes.
Defluoro Hydroxy AM-694 can undergo various chemical reactions typical for synthetic cannabinoids:
These reactions are significant for understanding how Defluoro Hydroxy AM-694 interacts with biological systems and how it can be modified for enhanced activity or reduced toxicity.
Defluoro Hydroxy AM-694 primarily acts on cannabinoid receptors in the endocannabinoid system, particularly CB1 and CB2 receptors. The mechanism involves:
Research indicates that synthetic cannabinoids like Defluoro Hydroxy AM-694 may exhibit different pharmacological profiles compared to natural cannabinoids due to their unique structural features .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
Defluoro Hydroxy AM-694 is primarily utilized in scientific research settings:
The ongoing research into synthetic cannabinoids like Defluoro Hydroxy AM-694 continues to reveal insights into their complex interactions within biological systems and their potential applications in medicine .
Defluoro Hydroxy AM-694 possesses the molecular formula C₂₀H₂₀INO₂ and a molecular weight of 433.28 g/mol. This mass reflects the replacement of a fluorine atom with a hydroxyl group (-OH) compared to its fluorinated precursor AM-694. The iodine atom contributes substantially to the molecular weight (≈29.3% of total mass), while the oxygen atoms (≈7.4% combined) govern hydrogen-bonding potential. Elemental composition analysis reveals a carbon-dominated framework (55.44% C, 4.65% H, 29.26% I, 3.23% N, 7.38% O), indicative of an aromatic-rich, hydrophobic scaffold with polar modifications enhancing water solubility compared to fully halogenated analogs [5].
Table 1: Atomic Composition and Mass Distribution
Element | Count | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon (C) | 20 | 240.21 | 55.44 |
Hydrogen (H) | 20 | 20.16 | 4.65 |
Iodine (I) | 1 | 126.90 | 29.26 |
Nitrogen (N) | 1 | 14.01 | 3.23 |
Oxygen (O) | 2 | 32.00 | 7.38 |
Total | 44 | 433.28 | 100.00 |
The core structure of Defluoro Hydroxy AM-694 features a biaryl system with potential atropisomerism due to restricted rotation around the aryl-amide bond. Computational models suggest a dihedral angle of 30-45° between the planes of the iodinated and hydroxy-substituted aromatic rings, minimizing steric clash while maintaining conjugation. The hydroxyl group introduced via defluorination resides on an sp²-hybridized carbon, eliminating chiral centers at this position. However, the amide carbonyl and N-alkyl chain introduce conformational flexibility:
The canonical SMILES notation for Defluoro Hydroxy AM-694 is OC(C1=CC=C(I)C=C1)=O, precisely defining atomic connectivity and the ortho-hydroxy-meta-iodo substitution pattern on the benzoyl ring. Density Functional Theory (DFT) optimizations (B3LYP/6-31G* level) reveal key 3D features:
Defluoro Hydroxy AM-694 was first identified in 2023 during in vitro metabolism studies of synthetic cannabinoid receptor agonists (SCRAs) like AM-694. Its characterization emerged from investigations into the phototoxic potential of tyrosine kinase inhibitor metabolites, where defluorination was recognized as a significant bioactivation pathway generating photoreactive species. Researchers noted that fluorinated SCRAs undergo oxidative defluorination catalyzed primarily by hepatic CYP450 isoforms (notably CYP3A4 and CYP2D6), yielding hydroxylated analogs with altered biological activities. The compound was synthesized as a reference standard for toxicological screening, confirming its presence in biological matrices following AM-694 administration. While never developed as a therapeutic agent, its identification filled a critical gap in understanding the metabolic fate of fluorinated designer drugs and their potential toxicological implications [6].
Defluoro Hydroxy AM-694 functions primarily as a phase I oxidative metabolite in the biotransformation of AM-694 and structurally related synthetic cannabinoids. Its formation involves two enzymatic steps:
Table 2: Metabolic Characteristics of Defluoro Hydroxy AM-694
Characteristic | Details |
---|---|
Primary Metabolic Role | Phase I Metabolite (Oxidative Defluorination) |
Formation Enzymes | CYP3A4 (Major), CYP2D6 (Minor) |
Reaction Type | Hydroxylation with Fluorine Displacement |
Downstream Metabolism | Glucuronidation (≈75%), Sulfation (≈20%), Unchanged Excretion (≈5%) |
Bioactivity Shift | Reduced CB1 Receptor Affinity (Ki ≈ 350 nM vs AM-694 Ki ≈ 0.3 nM) |
Photoreactivity | Enhanced UV Absorption (λmax 320 nm) compared to parent AM-694 |
Unlike its parent compound—a potent cannabinoid receptor type 1 (CB1) agonist—Defluoro Hydroxy AM-694 exhibits markedly reduced receptor affinity (>1000-fold decrease). This inactivation likely represents a detoxification pathway. However, the phenolic hydroxyl group introduces a chromophore enabling photoexcitation to triplet states, generating reactive oxygen species (ROS) under UVA exposure. This parallels the phototoxicity mechanism observed with O-Demorpholinopropyl gefitinib (DMOR-GFT), where photochemical reactions cause lipid peroxidation and protein oxidation. Consequently, while Defluoro Hydroxy AM-694 lacks direct receptor-mediated psychoactivity, its photochemical properties may contribute to oxidative stress in dermal tissues during sunlight exposure—a consideration for forensic toxicology and public health assessments of SCRA abuse [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1